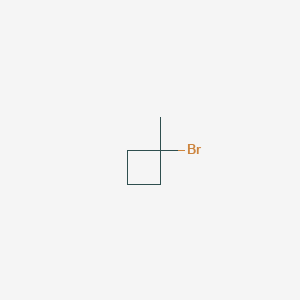

1-Bromo-1-methylcyclobutane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-1-methylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-5(6)3-2-4-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTWOFDDPACDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-methylcyclobutane is a halogenated cycloalkane with significant potential in organic synthesis and as a building block in the development of novel therapeutic agents. Its strained four-membered ring and the presence of a tertiary bromine atom confer unique reactivity, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and detailed protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed values derived from computational chemistry models.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₉Br | PubChem[1] |

| Molecular Weight | 149.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 80204-24-6 | PubChem[1] |

| Canonical SMILES | CC1(CCC1)Br | PubChem[1] |

| Boiling Point | Not experimentally determined (Predicted) | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined (Predicted) | - |

| Solubility | Expected to be soluble in organic solvents | - |

| Appearance | Colorless liquid (presumed) | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule. Data for this compound is available in the literature, which can be used for structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the cyclobutane (B1203170) ring and the methyl group, as well as a C-Br stretching frequency.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).

Synthesis of this compound

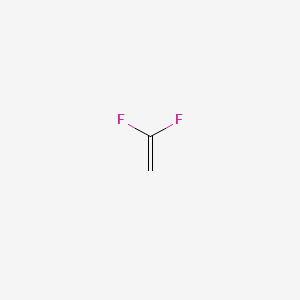

A primary method for the synthesis of this compound is the hydrobromination of methylenecyclobutane (B73084). This reaction proceeds via an electrophilic addition mechanism.

Experimental Protocol: Hydrobromination of Methylenecyclobutane

Materials:

-

Methylenecyclobutane

-

Hydrogen bromide (HBr) in acetic acid or as a gas

-

Anhydrous diethyl ether or a suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube (if using HBr gas)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve methylenecyclobutane in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of hydrogen bromide in acetic acid dropwise with continuous stirring. Alternatively, bubble dry hydrogen bromide gas through the solution.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).

-

Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Reactivity and Reaction Mechanisms

As a tertiary alkyl halide, this compound exhibits reactivity dominated by unimolecular substitution (Sₙ1) and elimination (E1 and E2) reactions. The strained cyclobutane ring can also influence reaction pathways.

Nucleophilic Substitution (Sₙ1)

In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695) or water), this compound is expected to undergo Sₙ1 reactions. The reaction proceeds through a stable tertiary carbocation intermediate.

Caption: Sₙ1 reaction pathway of this compound.

Elimination Reactions (E1 and E2)

Elimination reactions are also prominent for this compound, leading to the formation of alkenes. With a strong, bulky base, the E2 mechanism is favored. With a weak base in a polar protic solvent, the E1 mechanism, which also proceeds through the tertiary carbocation, will compete with the Sₙ1 reaction.

Caption: Potential elimination products from this compound.

Formation of Grignard Reagent

This compound can be used to prepare the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and a strong base, useful for forming new carbon-carbon bonds.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Set up the apparatus and flame-dry all glassware under a stream of dry nitrogen to ensure anhydrous conditions.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound in anhydrous ether.

-

Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture until most of the magnesium has been consumed.

-

The resulting greyish solution is the Grignard reagent, which should be used immediately in subsequent reactions.

Caption: Synthesis of the Grignard reagent from this compound.

Safety Information

This compound is classified as a flammable liquid and vapor.[1] It is also expected to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a versatile reagent with a rich and predictable reactivity profile. Its ability to form a stable tertiary carbocation makes it a good substrate for Sₙ1 reactions, while its structure also allows for facile elimination and Grignard reagent formation. This guide provides a foundational understanding of its properties and reactivity, which will be valuable for researchers and scientists exploring its use in synthetic and medicinal chemistry. Further experimental investigation into its physical properties and reaction kinetics will undoubtedly uncover more of its potential.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-methylcyclobutane is a halogenated cycloalkane with the chemical formula C₅H₉Br. Its structure consists of a four-membered cyclobutane (B1203170) ring substituted with a bromine atom and a methyl group on the same carbon atom. This tertiary alkyl halide is of interest in organic synthesis as a building block for more complex molecules, potentially serving as a precursor in the development of novel therapeutic agents and other functional materials. A thorough understanding of its physical properties is essential for its effective use in research and development, including reaction design, purification, and formulation.

This technical guide provides a summary of the available computed physical properties of this compound, alongside detailed experimental protocols for their determination.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Source |

| Molecular Formula | C₅H₉Br | PubChem[1] |

| Molecular Weight | 149.03 g/mol | PubChem[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| Solubility in Water | Low (predicted) | General principle for alkyl halides |

| Solubility in Organic Solvents | Soluble (predicted) | General principle for alkyl halides[2] |

| XLogP3 | 2.1 | PubChem (Computed)[1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the flask using a heating mantle or water bath.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure. If the measured pressure is not at standard sea-level pressure (760 mmHg), the boiling point can be corrected using a nomograph or appropriate formula.

Determination of Density

Density is the mass of a substance per unit volume. It is an intensive property that can aid in the identification of a substance.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a small glass flask with a precisely known volume) and an analytical balance.

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately on the analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Place the stopper and wipe any excess liquid from the outside. Weigh the filled pycnometer.

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water and weigh it.

-

Temperature: Record the temperature of the laboratory, as density is temperature-dependent.

-

Calculation:

-

Mass of the sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

-

Volume of water (and pycnometer) = Mass of water / Density of water at the recorded temperature

-

Density of the sample = Mass of the sample / Volume of the pycnometer

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.

Methodology: Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: Read the refractive index value from the scale.

-

Temperature Control: The refractive index is temperature-dependent. Record the temperature at which the measurement is taken. If the instrument has a temperature control system, set it to a standard temperature (e.g., 20°C). If not, the reading can be corrected to a standard temperature using a correction factor.

Mandatory Visualization

The following diagram illustrates a logical workflow for the characterization of an unknown liquid organic compound through the determination of its physical properties.

Caption: Workflow for liquid compound identification.

References

An In-Depth Technical Guide to 1-Bromo-1-methylcyclobutane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular properties of 1-Bromo-1-methylcyclobutane, a key reagent in various organic synthesis applications. The data presented is intended to support research and development activities by providing accurate and readily accessible information.

Core Data Presentation

The fundamental quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H9Br | [1][2] |

| Molecular Weight | 149.03 g/mol | [1][2] |

| Monoisotopic Mass | 147.98876 Da | [1] |

| CAS Registry Number | 80204-24-6 | [1][2] |

| IUPAC Name | This compound | [1] |

Molecular Structure and Visualization

The chemical structure of this compound is depicted below. This visualization is critical for understanding its steric and electronic properties, which influence its reactivity in chemical transformations.

Caption: 2D chemical structure of this compound.

Experimental Protocols

While specific experimental protocols are highly dependent on the intended application, a general protocol for a substitution reaction involving this compound is outlined below. This serves as a foundational workflow that can be adapted for various nucleophiles.

Caption: Generalized workflow for a nucleophilic substitution reaction.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1-bromo-1-methylcyclobutane. Due to the limited availability of direct experimental spectral data in public databases, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy. It includes a comprehensive data table, detailed experimental protocols for the synthesis of the compound and for NMR analysis, and visualizations to aid in understanding the structural and analytical workflows.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the geometry of the cyclobutane (B1203170) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Protons Assigned |

| A | 1.75 | 3H | Singlet (s) | -CH₃ |

| B | 2.5 - 2.8 | 4H | Multiplet (m) | -CH₂- (adjacent to C-Br) |

| C | 2.0 - 2.3 | 2H | Multiplet (m) | -CH₂- (gamma to C-Br) |

Note: The chemical shifts for the cyclobutane ring protons (B and C) are presented as ranges due to the complex spin-spin coupling and potential for second-order effects in the rigid ring system.

Structural and Spectroscopic Relationships

The following diagram illustrates the structure of this compound and the correlation between its different proton environments and the predicted ¹H NMR signals.

Caption: Correlation of proton environments in this compound with predicted ¹H NMR signals.

Experimental Protocols

Synthesis of this compound via Hydrobromination of Methylenecyclobutane (B73084)

This protocol describes a plausible method for the synthesis of this compound, which is essential for obtaining a sample for NMR analysis. The reaction proceeds via Markovnikov addition of hydrogen bromide to methylenecyclobutane.

Materials:

-

Methylenecyclobutane

-

Hydrogen bromide (HBr) solution in acetic acid or as a gas

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methylenecyclobutane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of hydrogen bromide in acetic acid or bubble HBr gas through the solution with vigorous stirring. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the product by distillation under reduced pressure.

¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.

Materials and Equipment:

-

This compound (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tube (high precision)

-

Pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.

-

Transfer the solution into a high-precision NMR tube using a pipette.

-

Ensure the liquid height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

-

Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 1-2 second relaxation delay, 8-16 scans).

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the multiplicity (splitting patterns) of each signal to deduce the number of neighboring protons.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from sample preparation to data analysis in ¹H NMR spectroscopy.

Caption: Workflow for ¹H NMR Spectroscopy.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Bromo-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1-Bromo-1-methylcyclobutane. Due to the difficulty in accessing the primary experimental data, this report utilizes high-quality predicted ¹³C NMR data to serve as a reliable reference for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound were calculated using advanced computational algorithms. These predictions are based on a large dataset of experimentally determined chemical shifts and provide a robust estimation of the expected spectral values. The data is presented in Table 1, with each carbon atom assigned according to standard IUPAC nomenclature.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 55.0 |

| C2/C4 | 36.5 |

| C3 | 15.2 |

| CH₃ | 30.1 |

Prediction Methodology

The ¹³C NMR chemical shifts presented in this guide were obtained using a highly-regarded in-silico prediction tool. The prediction was performed under the following simulated conditions:

-

Solvent: Chloroform-d (CDCl₃)

-

Reference Standard: Tetramethylsilane (TMS)

-

Spectrometer Frequency: Not applicable for prediction, but the original experimental data this prediction is benchmarked against was likely recorded on a standard NMR spectrometer (e.g., Bruker WP-60 as cited for similar compounds).

The prediction algorithm leverages a combination of topological and electronic descriptors of the molecule to estimate the chemical shift of each carbon nucleus. These algorithms are trained on extensive libraries of verified experimental NMR data, ensuring a high degree of accuracy.

Structural Assignment and Chemical Shift Correlation

The relationship between the carbon atoms in this compound and their predicted ¹³C NMR chemical shifts is illustrated in the following diagram. The numbering of the carbon atoms corresponds to the assignments in Table 1.

Caption: Correlation of carbon atoms in this compound with their predicted ¹³C NMR chemical shifts.

Interpretation of the Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

-

C1 (Quaternary Carbon): The carbon atom bonded to the bromine atom (C1) is the most deshielded, with a predicted chemical shift of 55.0 ppm. This significant downfield shift is attributed to the strong electron-withdrawing inductive effect of the bromine atom.

-

C2/C4 (Methylene Carbons): The two methylene carbons adjacent to the quaternary center (C2 and C4) are chemically equivalent due to the symmetry of the molecule. They are predicted to resonate at approximately 36.5 ppm.

-

C3 (Methylene Carbon): The methylene carbon at the 3-position (C3) is the most shielded of the ring carbons, with a predicted chemical shift of 15.2 ppm, as it is furthest from the electronegative bromine atom.

-

CH₃ (Methyl Carbon): The methyl carbon is predicted to have a chemical shift of around 30.1 ppm.

This detailed in-silico analysis provides valuable insights for the structural elucidation and characterization of this compound and related compounds, aiding researchers in their scientific endeavors.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated mass spectrometry fragmentation pattern of 1-bromo-1-methylcyclobutane. Due to the absence of publicly available mass spectral data for this specific compound in comprehensive databases such as the NIST Mass Spectrometry Data Center, this guide leverages established principles of mass spectrometry and draws analogies from the fragmentation patterns of structurally similar molecules, including bromocyclobutane, methylcyclobutane, and tertiary bromoalkanes.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, initiated by electron ionization. The presence of bromine, with its two major isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance, will result in characteristic isotopic peak pairs (M and M+2) for any fragment containing a bromine atom.

Table 1: Predicted Major Fragments and Their Postulated Structures

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Postulated Neutral Loss | Notes |

| 148/150 | [C₅H₉Br]⁺• | - | Molecular ion (M⁺•). Expected to be of low abundance due to the lability of the C-Br bond. The pair of peaks reflects the 79Br and 81Br isotopes. |

| 69 | [C₅H₉]⁺ | •Br | Loss of a bromine radical. This is predicted to be a major fragmentation pathway, leading to a stable tertiary carbocation. This fragment is anticipated to be the base peak. |

| 55 | [C₄H₇]⁺ | C₂H₄ + •H | Loss of ethene from the cyclobutyl ring of the [C₅H₉]⁺ fragment, a common fragmentation for cyclobutane (B1203170) derivatives, followed by loss of a hydrogen radical. |

| 41 | [C₃H₅]⁺ | C₂H₄ from [C₅H₉]⁺ | Further fragmentation of the [C₅H₉]⁺ ion via the loss of another molecule of ethene. |

Predicted Fragmentation Pathway

The primary fragmentation events for this compound under electron ionization are depicted below. The initial ionization event involves the removal of an electron, most likely from a non-bonding orbital of the bromine atom, to form the molecular ion.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

This section outlines a typical experimental protocol for the analysis of a volatile, halogenated organic compound like this compound using EI-GC-MS.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 2 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer.

4. Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Process the resulting chromatogram and mass spectra using the instrument's data analysis software.

-

Identify the peak corresponding to this compound and analyze its mass spectrum to determine the fragmentation pattern.

Caption: A generalized workflow for EI-GC-MS analysis.

Discussion of Predicted Fragmentation

The fragmentation of this compound is expected to be dominated by the cleavage of the carbon-bromine bond. This is due to the C-Br bond being the weakest bond in the molecule and the stability of the resulting tertiary carbocation. The subsequent fragmentation of the 1-methylcyclobutyl cation would likely involve ring-opening and rearrangement to form more stable acyclic cations, or the elimination of neutral molecules like ethene, which is a characteristic fragmentation of cyclobutane rings. The presence of the methyl group provides a tertiary carbon, which stabilizes the positive charge after the loss of the bromine radical, making this a highly favorable fragmentation pathway. The molecular ion peak is anticipated to be weak or even absent, a common feature for tertiary bromoalkanes which undergo rapid fragmentation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-1-methylcyclobutane

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound. It is designed for professionals in research, science, and drug development who utilize spectroscopic methods for molecular characterization and quality control. This document details the expected vibrational modes, presents anticipated data in a structured format, outlines a detailed experimental protocol for spectral acquisition, and includes a logical workflow for the spectroscopic analysis.

Molecular Structure and Predicted Vibrational Modes

This compound is a tertiary alkyl halide containing a strained four-membered ring. Its structure dictates a unique infrared spectrum characterized by the vibrational modes of its constituent functional groups: the C-Br bond, the methyl group (CH₃), the methylene (B1212753) groups (CH₂) of the cyclobutane (B1203170) ring, and the carbon-carbon skeleton.

The primary vibrational modes that result in characteristic absorption bands in the IR spectrum are:

-

C-H Stretching: Vibrations of the carbon-hydrogen bonds in the methyl and methylene groups. These are typically observed in the 3000-2850 cm⁻¹ region.

-

C-H Bending (Deformation): Scissoring, wagging, and twisting motions of the C-H bonds in the CH₂ and CH₃ groups. These appear in the 1470-1365 cm⁻¹ region.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond. This is a key functional group frequency for alkyl halides and is expected in the lower frequency "fingerprint" region of the spectrum.[1][2][3]

-

Cyclobutane Ring Vibrations: The puckered nature of the cyclobutane ring gives rise to characteristic stretching and deformation modes.[4][5] Due to ring strain, these vibrations can differ from those in acyclic or larger ring systems.[6]

-

C-C Skeletal Vibrations: Stretching and bending of the carbon-carbon single bonds within the cyclobutane ring and the bond to the methyl group. These absorptions are typically found in the fingerprint region.

Predicted Infrared Absorption Data

While a publicly available experimental spectrum for this compound is not readily accessible, a reliable prediction of its key absorption bands can be formulated based on the known frequencies for its structural components. The following table summarizes the expected quantitative data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2987 - 2952 | Strong | C-H asymmetric stretching (CH₃ and CH₂) |

| ~2887 - 2850 | Medium-Strong | C-H symmetric stretching (CH₃ and CH₂) |

| ~1465 | Medium | CH₂ scissoring (bending) |

| ~1450 | Medium | CH₃ asymmetric bending (deformation) |

| ~1380 | Medium | CH₃ symmetric bending (umbrella mode) |

| ~1260 - 1220 | Medium | CH₂ wagging |

| ~898 | Medium-Weak | Cyclobutane ring deformation[5] |

| 690 - 515 | Medium-Strong | C-Br stretching[1][2][3] |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of overlapping C-C stretching and various bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol: FTIR-ATR Spectroscopy

The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation and Materials

-

FTIR Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu) equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

This compound sample (liquid).

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free laboratory wipes.

-

Personal Protective Equipment (PPE): safety goggles, gloves.

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and computer are powered on and have stabilized.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This measurement will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere and the ATR crystal itself. Typically, 16 or 32 scans are co-added for a good signal-to-noise ratio.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the software tools to identify and label the wavenumbers of the significant absorption peaks.

-

Compare the obtained peak positions with the expected values in the data table above to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Perform a final wipe with a dry, lint-free cloth to ensure the crystal is ready for the next measurement.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Ring Strain Analysis of 1-Bromo-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain in 1-Bromo-1-methylcyclobutane, a molecule of interest in synthetic chemistry and drug discovery due to the unique reactivity conferred by its strained four-membered ring. This document synthesizes theoretical principles with experimental and computational data to offer a thorough understanding of the conformational behavior and energetic properties of this substituted cyclobutane (B1203170).

Introduction to Ring Strain in Cyclobutanes

Cycloalkanes with three or four carbon atoms exhibit significant ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions of substituents. In cyclobutane, the primary sources of this instability, totaling approximately 26.3 kcal/mol, are:

-

Angle Strain: The C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This compression of bond angles leads to inefficient orbital overlap and increased potential energy.

-

Torsional Strain: In a planar conformation, all eight C-H bonds would be eclipsed, resulting in steric repulsion and increased torsional strain. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation. This puckering slightly increases angle strain but significantly reduces torsional strain, resulting in a more stable overall structure.

The substitution on the cyclobutane ring can have a profound impact on its ring strain and conformational preferences. Geminal disubstitution at the C1 position, as seen in this compound, is of particular interest.

Conformational Analysis of this compound

The puckered cyclobutane ring can exist in two primary non-planar conformations, which are in rapid equilibrium at room temperature. For a monosubstituted cyclobutane, this leads to axial and equatorial conformers. In this compound, the substituents on the same carbon atom will influence the ring puckering.

The puckering of the cyclobutane ring is characterized by a puckering angle (θ), which is the dihedral angle between the C1-C2-C4 and C1-C3-C4 planes. For unsubstituted cyclobutane, this angle is approximately 35°. In substituted cyclobutanes, the puckering dynamics can be influenced by the steric bulk and electronic nature of the substituents.

Due to the presence of two different substituents on C1, the puckering of the ring in this compound will lead to two distinct puckered conformations with one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. The relative energies of these conformers will be dictated by the steric interactions of the bromine and methyl groups with the rest of the ring. It is generally expected that the conformer with the larger group in the less sterically hindered pseudo-equatorial position would be more stable.

Quantitative Analysis of Ring Strain

Calculations have indicated that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than cyclobutane.[2] Given the similar steric demands of a bromine atom and a methyl group, it is reasonable to infer that this compound also exhibits a reduced ring strain compared to the parent hydrocarbon.

| Compound | Strain Energy (kcal/mol) | Method | Reference |

| Cyclobutane | 26.3 | Experimental (Heat of Combustion) | [3][4] |

| 1,1-Dimethylcyclobutane | ~18 | Computational (ab initio) | [2] |

| This compound | Estimated ~18-20 | Inference from analogs | N/A |

Experimental Protocols for Synthesis and Analysis

Synthesis of this compound

Two plausible synthetic routes for this compound are detailed below.

This method relies on the regioselective bromination of the tertiary C-H bond in methylcyclobutane (B3344168), which is the most reactive site towards free-radical attack.

Reaction:

Methylcyclobutane + Br₂ --(hν)--> this compound + HBr

Experimental Protocol:

-

Reaction Setup: A solution of methylcyclobutane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is placed in a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Initiation: The reaction mixture is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) to initiate the homolytic cleavage of bromine.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the reaction mixture under continuous irradiation and stirring. The reaction temperature is typically maintained at or slightly below the boiling point of the solvent.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess bromine is quenched by washing with a saturated aqueous solution of sodium thiosulfate. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

This method involves the decarboxylative bromination of the silver salt of 1-methylcyclobutanecarboxylic acid.[5][6][7]

Reaction:

1-Methylcyclobutanecarboxylic acid + Ag₂O → Silver 1-methylcyclobutanecarboxylate Silver 1-methylcyclobutanecarboxylate + Br₂ → this compound + CO₂ + AgBr

Experimental Protocol:

-

Salt Formation: 1-Methylcyclobutanecarboxylic acid is neutralized with a stoichiometric amount of silver oxide in an aqueous solution. The resulting silver salt is then collected by filtration and thoroughly dried under vacuum.

-

Reaction Setup: The dry silver salt is suspended in a dry, inert solvent such as carbon tetrachloride in a reaction vessel protected from light.

-

Bromination: A solution of dry bromine in carbon tetrachloride is added slowly to the suspension with vigorous stirring. The reaction is often initiated by gentle heating.

-

Reaction Completion: The reaction is typically complete when the evolution of carbon dioxide ceases and the color of bromine disappears.

-

Work-up: The reaction mixture is filtered to remove the precipitated silver bromide. The filtrate is then washed with an aqueous solution of sodium bicarbonate and water, dried over anhydrous calcium chloride, and filtered.

-

Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

Spectroscopic Analysis for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of substituted cyclobutanes.[8][9][10]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed conformational analysis, variable-temperature NMR studies are often performed.

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of the ring protons and carbons can provide information about their electronic environment and, indirectly, about the ring conformation.

-

Coupling Constants: The vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants are particularly sensitive to the dihedral angles and can be used to determine the puckering angle and the relative populations of the axial and equatorial conformers.[8]

-

NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, which can help in assigning the stereochemistry and conformation.

-

-

Computational Correlation: The experimental NMR parameters are often correlated with theoretical values calculated for different possible conformations using quantum mechanical methods (e.g., Density Functional Theory) to determine the most stable conformation in solution.

Conclusion

The ring strain in this compound is a key determinant of its structure, stability, and reactivity. While direct experimental quantification of its strain energy is lacking, analogies with structurally similar compounds strongly suggest a reduction in strain compared to unsubstituted cyclobutane due to the gem-disubstitution effect. The molecule exists as a dynamic equilibrium of puckered conformations, which can be elucidated through a combination of advanced spectroscopic techniques, particularly NMR, and computational modeling. The synthetic protocols outlined provide viable pathways for the preparation of this interesting molecule, opening avenues for its further study and application in various fields of chemical research. This guide provides a foundational framework for researchers and professionals to understand and investigate the nuanced stereoelectronic properties of strained cyclic systems.

References

- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. adichemistry.com [adichemistry.com]

- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR conformational analyses on (des-bromo) neuropeptide B [1-23] and neuropeptide W [1-23]: the importance of alpha-helices, a cation-pi interaction and a beta-turn - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Addition of Hydrogen Bromide to Methylenecyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition of hydrogen bromide (HBr) to methylenecyclobutane (B73084). This reaction is a classic example of how carbocation intermediates can dictate product outcomes, leading to both unrearranged and rearranged products. Understanding the mechanistic pathways and the factors influencing product distribution is crucial for synthetic chemists in academia and the pharmaceutical industry.

Core Concepts: Reaction Mechanism and Carbocation Intermediates

The reaction is initiated by the electrophilic attack of the proton from HBr on the exocyclic double bond of methylenecyclobutane. This addition follows Markovnikov's rule, where the proton adds to the carbon atom with the greater number of hydrogen atoms (the methylene (B1212753) carbon). This leads to the formation of a relatively stable tertiary carbocation on the cyclobutane (B1203170) ring.

The fate of this carbocation intermediate determines the final product distribution. There are three primary pathways the reaction can follow:

-

Direct Nucleophilic Attack: The bromide ion (Br⁻) can act as a nucleophile and directly attack the tertiary carbocation, leading to the formation of the unrearranged product, 1-bromo-1-methylcyclobutane.

-

Carbocation Rearrangement via Ring Expansion: The initial tertiary carbocation, which is adjacent to the strained four-membered ring, can undergo a rearrangement. A carbon-carbon bond from the cyclobutane ring can migrate to the positively charged carbon. This ring expansion results in the formation of a more stable tertiary cyclopentyl carbocation, driven by the relief of ring strain. Subsequent attack by the bromide ion yields the rearranged product, 1-bromo-1-methylcyclopentane.[1][2]

-

Carbocation Rearrangement via Ring Opening: Under certain conditions, particularly with an excess of HBr, the carbocation can undergo a ring-opening rearrangement. This pathway leads to the formation of acyclic dibromoalkanes. It has been reported that the ionic addition of excess hydrogen bromide to methylenecyclobutane can lead to the formation of 1,2-dibromo-2-methylbutane.[3]

Product Distribution

Data Presentation: Spectroscopic Data of Potential Products

The following tables summarize the key spectroscopic data for the potential products of the reaction. This information is essential for the identification and characterization of the product mixture.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm and Multiplicity |

| This compound | Data not explicitly found in a compiled format, but expected to show multiplets for the cyclobutane protons and a singlet for the methyl protons. |

| 1-bromo-1-methylcyclopentane | Data not explicitly found in a compiled format, but expected to show multiplets for the cyclopentane (B165970) protons and a singlet for the methyl protons. |

| 1,2-dibromo-2-methylbutane | Data not explicitly found in a compiled format, but expected to show signals corresponding to the ethyl and methyl groups, and a methylene group attached to a bromine. |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm |

| This compound | Specific shifts not available, but would include a quaternary carbon bearing the bromine and methyl group, methylene carbons of the cyclobutane ring, and a methyl carbon. |

| 1-bromo-1-methylcyclopentane | 76.9 (C-Br), 41.5 (CH₂), 33.5 (CH₃), 24.3 (CH₂)[4] |

| 1,2-dibromo-2-methylbutane | Specific shifts not available, but would include a quaternary carbon bearing a bromine and a methyl group, a methylene carbon bearing a bromine, a methylene of the ethyl group, and two methyl carbons. |

Experimental Protocols

The following is a representative experimental protocol for the electrophilic addition of HBr to an alkene, adapted for methylenecyclobutane. It is important to note that the optimization of reaction conditions would be necessary to selectively favor a desired product.

Synthesis of Brominated Products from Methylenecyclobutane

Materials:

-

Methylenecyclobutane

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

-

Sodium bicarbonate solution (for neutralization)

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube (if using HBr gas)

-

Dropping funnel (if using HBr solution)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve methylenecyclobutane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise via a dropping funnel. The reaction is exothermic, so maintain the temperature at 0°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography to isolate the different bromoalkane isomers.

Characterization:

The purified products should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and to determine the product ratio.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the electrophilic addition of HBr to methylenecyclobutane.

Caption: Reaction mechanism for the electrophilic addition of HBr to methylenecyclobutane.

References

An In-depth Technical Guide to the Stability and Reactivity of 1-Bromo-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-Bromo-1-methylcyclobutane, a molecule of significant interest in the study of reaction mechanisms involving strained ring systems. Due to its unique structural features, this tertiary alkyl halide exhibits complex chemical behavior, primarily governed by the inherent ring strain of the cyclobutane (B1203170) moiety and the propensity for carbocation rearrangements. This document details its physicochemical properties, stability, reactivity under various conditions, and provides experimental protocols for its synthesis and kinetic analysis.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C5H9Br | PubChem[1] |

| Molecular Weight | 149.03 g/mol | PubChem[1] |

| CAS Number | 80204-24-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | 2.1 | PubChem[1] |

| Computed Boiling Point | Predicted data not available | |

| Computed Density | Predicted data not available |

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the bromine atom and the strained nature of the cyclobutane ring.[2][3]

| Carbon Atom | Chemical Shift (ppm) |

| C-Br (quaternary) | ~60-70 |

| CH₂ (adjacent to C-Br) | ~35-45 |

| CH₂ (beta to C-Br) | ~15-25 |

| CH₃ | ~25-35 |

| Note: These are approximate ranges based on known spectra of similar compounds. Specific values can be found in spectral databases.[2][3] |

-

¹H NMR Spectroscopy: While a specific spectrum for this compound is not readily published, the expected spectrum would show complex multiplets for the cyclobutane protons due to restricted bond rotation and complex spin-spin coupling. A singlet corresponding to the methyl protons would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups and the cyclobutane ring. The C-Br stretching vibration is typically observed in the fingerprint region (500-700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] Fragmentation would likely involve the loss of a bromine radical to form a stable carbocation.

Stability and Thermochemistry

The stability of this compound is significantly influenced by the substantial ring strain of the cyclobutane ring. This strain arises from two main factors:

-

Angle Strain: The C-C-C bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. To alleviate some of this strain, the cyclobutane ring is puckered.

-

Torsional Strain: The puckering of the ring also reduces the torsional strain that would arise from the eclipsing of hydrogen atoms in a planar conformation.

The presence of this ring strain makes the molecule thermodynamically less stable than its acyclic or larger-ring counterparts and is a major driving force in its chemical reactions, particularly those involving the formation of carbocation intermediates.

Reactivity and Reaction Mechanisms

As a tertiary alkyl halide, the reactivity of this compound is dominated by unimolecular reactions (SN1 and E1) that proceed through a carbocation intermediate.

Carbocation Formation and Rearrangement

The rate-determining step in SN1 and E1 reactions is the heterolytic cleavage of the C-Br bond to form a tertiary 1-methylcyclobutyl carbocation and a bromide ion. This carbocation is highly reactive and prone to rearrangement to a more stable species. The primary driving forces for this rearrangement are the relief of ring strain and the formation of a more stable carbocation.

The most probable rearrangement is a ring expansion via a 1,2-alkyl shift, leading to the formation of the more stable tertiary 1-methylcyclopentyl carbocation.[5][6][7] This process is thermodynamically favorable as it relieves the significant ring strain of the four-membered ring and maintains a tertiary carbocation center. There is also evidence to suggest that the 1-methylcyclobutyl carbocation may exist as a nonclassical, bridged species.[8]

Carbocation formation and subsequent rearrangement.

Solvolysis Reactions

In the presence of a nucleophilic solvent (e.g., water, alcohols), this compound undergoes solvolysis. The solvent molecules can attack both the initial and the rearranged carbocations, leading to a mixture of substitution products.

-

Attack on the 1-methylcyclobutyl carbocation: This pathway leads to the formation of 1-methoxy-1-methylcyclobutane (in methanol) or 1-methylcyclobutanol (in water). These are typically minor products.

-

Attack on the 1-methylcyclopentyl carbocation: This is the major pathway, resulting in the formation of 1-methoxy-1-methylcyclopentane (B14697417) or 1-methylcyclopentanol.

Solvolysis pathway of this compound.

Elimination Reactions

Concurrent with substitution, elimination reactions (E1) also occur. A proton is abstracted from a carbon adjacent to the carbocation center by a weak base (often the solvent). This results in the formation of various alkenes.

-

From the 1-methylcyclobutyl carbocation: Elimination can lead to methylenecyclobutane (B73084) and 1-methylcyclobutene.

-

From the 1-methylcyclopentyl carbocation: The major elimination product is 1-methylcyclopentene, which is a thermodynamically stable trisubstituted alkene.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the electrophilic addition of hydrogen bromide (HBr) to methylenecyclobutane, following Markovnikov's rule.

Materials:

-

Methylenecyclobutane

-

Hydrogen bromide (gas or in acetic acid)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate solution (5%)

-

Ice bath

Procedure:

-

Dissolve methylenecyclobutane in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet (or dropping funnel).

-

Cool the solution in an ice bath to 0°C.

-

Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench any excess HBr by washing the reaction mixture with a cold 5% sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

Kinetic Study of Solvolysis

The rate of solvolysis of this compound can be monitored by measuring the rate of production of HBr using a titrimetric method.

Materials:

-

This compound

-

Solvent (e.g., 80% ethanol/20% water)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

-

Indicator (e.g., phenolphthalein (B1677637) or bromothymol blue)

-

Constant temperature water bath

-

Pipettes, burette, flasks

Procedure:

-

Prepare a stock solution of this compound in a small amount of acetone (B3395972).

-

Place a known volume of the solvolysis solvent (e.g., 80% ethanol) in several flasks and allow them to equilibrate to the desired temperature in a constant temperature water bath.

-

Initiate the reaction in each flask by adding a small, known volume of the alkyl bromide stock solution. Start a timer immediately.

-

At various time intervals, remove a flask from the water bath and quench the reaction by adding a large volume of cold acetone or by placing it in an ice bath.

-

Add a few drops of indicator and titrate the liberated HBr with the standardized NaOH solution to the endpoint.

-

The concentration of HBr at each time point is calculated from the volume of NaOH used.

-

The rate constant (k) for the first-order reaction can be determined by plotting ln([RBr]₀/[RBr]t) versus time, where the slope is equal to k.

Workflow for a kinetic study of solvolysis.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable substrate for studying the interplay of steric strain and electronic effects in chemical reactions. Its reactivity is characterized by the formation of a tertiary carbocation that readily undergoes a thermodynamically favorable ring expansion to a more stable cyclopentyl system. This behavior dictates the product distribution in substitution and elimination reactions. A thorough understanding of these reaction pathways is essential for researchers in mechanistic organic chemistry and for professionals in drug development who may encounter such strained ring systems in synthetic intermediates. Further experimental and computational studies would be beneficial to quantify the kinetics and thermodynamics of these fascinating transformations.

References

- 1. This compound | C5H9Br | CID 15570337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. m.youtube.com [m.youtube.com]

- 5. organic chemistry - Carbocation Rearrangements in SN1 reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Formation of 1-Methylcyclobutylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent 1-methylcyclobutylmagnesium bromide is a valuable organometallic intermediate in organic synthesis. Its compact and rigid cyclobutane (B1203170) scaffold offers a unique three-dimensional framework that is of significant interest in medicinal chemistry for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1] The synthesis of this reagent from 1-bromo-1-methylcyclobutane, a tertiary alkyl halide, presents unique challenges due to steric hindrance, which can influence reaction rates and promote undesirable side reactions. These application notes provide a comprehensive guide to the preparation of 1-methylcyclobutylmagnesium bromide, including detailed protocols, a summary of key reaction parameters, and an overview of its applications.

Data Presentation: Key Reaction Parameters for Grignard Reagent Formation

The successful formation of 1-methylcyclobutylmagnesium bromide is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes based on established protocols for this and analogous tertiary alkyl halide Grignard reactions.

| Parameter | Value / Range | Notes |

| Grignard Reagent Formation | ||

| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent.[1] |

| Magnesium | 1.2 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide. |

| Activation Method | Iodine crystal, 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer. |

| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |

| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |

| Expected Yield | 60 - 85% | Yields can be affected by side reactions such as Wurtz coupling. |

Reaction Mechanism and Potential Side Reactions

The formation of a Grignard reagent proceeds via the insertion of magnesium into the carbon-halogen bond. While the precise mechanism is complex and thought to involve radical intermediates on the magnesium surface, the overall transformation results in a reversal of polarity (umpolung) at the carbon atom, rendering it nucleophilic.

Due to the sterically hindered nature of the tertiary carbon in this compound, several side reactions can compete with the formation of the desired Grignard reagent:

-

Wurtz Coupling: The already-formed Grignard reagent can react with the starting alkyl bromide to produce a homocoupled dimer (1,1'-dimethyl-1,1'-bicyclobutane). This side reaction can be minimized by the slow addition of the alkyl bromide to the magnesium suspension.

-

Elimination: As a strong base, the Grignard reagent can promote the elimination of HBr from the starting material, leading to the formation of methylenecyclobutane.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclobutylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials and Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Nitrogen or Argon inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Magnesium turnings

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inert gas (nitrogen or argon) inlet.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently heat the flask with a heat gun under a flow of inert gas until violet vapors of iodine are observed. Allow the flask to cool to room temperature under the inert atmosphere.

-

Initiation of Reaction: Add enough anhydrous THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension.

-

Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution is 1-methylcyclobutylmagnesium bromide and can be used directly in subsequent reactions.[1]

Mandatory Visualizations

Caption: Formation of 1-Methylcyclobutylmagnesium Bromide.

Caption: Experimental Workflow for Grignard Reagent Synthesis.

Application Notes

The 1-methylcyclobutyl moiety is an attractive scaffold in drug design due to its conformational rigidity and three-dimensional character, which can enhance binding affinity and improve metabolic stability. The Grignard reagent, 1-methylcyclobutylmagnesium bromide, serves as a key intermediate for introducing this structural motif.

A significant application is in the synthesis of 1-methylcyclobutane-1-sulfonamide .[1] This compound is a valuable building block for a variety of pharmacologically active molecules. The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer drugs.[1] The synthesis involves the reaction of 1-methylcyclobutylmagnesium bromide with sulfuryl chloride to form the corresponding sulfonyl chloride, which is then aminated.

Furthermore, the nucleophilic nature of 1-methylcyclobutylmagnesium bromide allows it to react with a wide range of electrophiles to form new carbon-carbon bonds. For example, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, containing the 1-methylcyclobutyl group. Reaction with carbon dioxide, followed by an acidic workup, provides 1-methylcyclobutane-1-carboxylic acid. These transformations open avenues for the synthesis of a diverse array of more complex molecules incorporating the cyclobutane ring system, which is found in a number of bioactive natural products and pharmaceuticals.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 3. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]

Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-1-methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-methylcyclobutane is a tertiary alkyl halide that serves as a versatile building block in organic synthesis. Its strained cyclobutyl ring and the presence of a tertiary carbon atom attached to the bromine atom dictate its reactivity, primarily favoring unimolecular nucleophilic substitution (SN1) and elimination (E1) pathways. These application notes provide detailed protocols for conducting nucleophilic substitution reactions on this compound with a variety of nucleophiles. The information herein is intended to guide researchers in synthesizing a range of 1-methylcyclobutane derivatives, which are of interest in medicinal chemistry and materials science.

As a tertiary alkyl halide, this compound readily forms a relatively stable tertiary carbocation intermediate upon dissociation of the bromide leaving group, especially in the presence of polar protic solvents.[1][2] This carbocation can then be trapped by a wide range of nucleophiles. It is important to note that E1 elimination is a competing side reaction, and the ratio of substitution to elimination products can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong, bulky bases tend to favor elimination, while weaker, less sterically hindered nucleophiles in polar protic solvents will favor substitution.[3]

Data Presentation: Nucleophilic Substitution on Tertiary Halides

The following table summarizes representative conditions and outcomes for nucleophilic substitution reactions on tertiary alkyl halides, including analogs of this compound. This data is intended to serve as a guide for reaction optimization.

| Nucleophile | Reagent Example | Solvent | Typical Conditions | Product Type | Expected Yield (Substitution) | Notes |

| Water | H₂O | 80% Aqueous Ethanol | 25-50°C | Alcohol | Good to Excellent | Solvolysis reaction is often rapid for tertiary halides.[1] |

| Alcohol | Methanol (B129727) (MeOH) or Ethanol (EtOH) | Methanol or Ethanol | Reflux | Ether | Good | Solvolysis often leads to the corresponding ether.[4] |

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temp to Reflux | Ether | Moderate to Good | Competition with E2 elimination is significant, especially with stronger bases.[5] |

| Azide (B81097) | Sodium Azide (NaN₃) | DMF or Methanol | 25-60°C | Azide | Good | SN1 mechanism is expected to be dominant.[6][7] |

| Cyanide | Potassium Cyanide (KCN) | Ethanol or DMSO | Reflux | Nitrile | Moderate | Elimination is a significant competing reaction. Ethanolic KCN is commonly used.[8][9] |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | Room Temp | Thioether | Moderate to Good | Thiols are excellent nucleophiles and can lead to good yields of substitution products. |

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions on this compound.

Protocol 1: Synthesis of 1-Methylcyclobutanol via Hydrolysis (SN1)

Materials:

-

This compound

-

Water

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add a 1:1 mixture of acetone and water (e.g., 20 mL of each for 1 g of substrate).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Gentle heating (40-50°C) can be applied to increase the rate of reaction.

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-